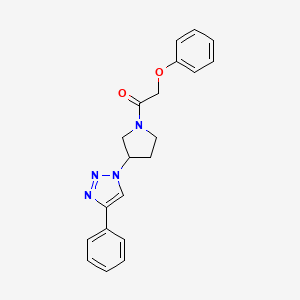

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-phenoxy-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(15-26-18-9-5-2-6-10-18)23-12-11-17(13-23)24-14-19(21-22-24)16-7-3-1-4-8-16/h1-10,14,17H,11-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYRSSSWZKJUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps :

Formation of the Triazole Ring: This is achieved through a click chemistry reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.

Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor.

Final Coupling: The final product is obtained by coupling the triazole and pyrrolidine intermediates with phenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can undergo several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has been investigated for various medicinal applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

- Anticancer Activity : Research has shown that it may inhibit specific enzymes involved in cancer cell proliferation, indicating potential use in oncology.

Biological Studies

The compound's structural features allow it to interact with various biological targets. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects. For instance:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes that are critical in cancer metabolism and progression .

Material Science

The compound is being explored for its potential applications in developing new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules, which can be utilized in various industrial applications .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of triazole compounds exhibit broad-spectrum antimicrobial activity against various pathogens. The presence of the triazole ring significantly enhances this activity .

- Cancer Research : In vitro studies have shown that the compound inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

- Material Development : Research has indicated that compounds similar to this compound can be utilized in creating novel polymers with enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets . For instance, it may inhibit enzymes such as cyclooxygenase (COX) or topoisomerase, leading to the disruption of cellular processes in microbes or cancer cells. The triazole ring is particularly important for binding to the active sites of these enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogues share the 1,2,3-triazole-pyrrolidine-ethanone scaffold but differ in substituents and heterocyclic modifications. Key comparisons include:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Methoxy substituents (e.g., 2cag and 2cah) show positional isomerism effects; ortho-methoxy groups may introduce steric hindrance, whereas para-methoxy groups optimize electronic effects .

Heterocyclic Modifications :

- Replacing pyrrolidine with piperidine (as in ) increases ring size, altering conformational flexibility and steric bulk. Piperidine derivatives may exhibit distinct binding affinities in biological systems.

- The oxepane derivative in introduces a seven-membered ring, which could modulate solubility and metabolic stability compared to five-membered pyrrolidine.

Analytical Characterization

- LC-MS Data : Analogues with molecular weights near 280–290 Da (e.g., 2cag, m/z 287) suggest the target compound’s molecular ion would likely fall in a similar range, depending on substituent contributions.

- Chromatographic Behavior : The oxepane derivative’s Rf value (0.60 in Hexane:EtOAc) implies moderate polarity, comparable to triazoloamides with aromatic substituents.

Biological Activity

2-Phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenoxy group, a triazole ring, and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 348.4 g/mol. The structural components play critical roles in its biological interactions.

| Structural Feature | Description |

|---|---|

| Phenoxy Group | Enhances solubility and bioavailability |

| Triazole Ring | Known for enhancing pharmacological properties |

| Pyrrolidine Moiety | Contributes to diverse biological activities |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal activity in similar compounds.

Mechanism of Action:

The triazole moiety binds to the active sites of enzymes involved in fungal cell wall synthesis, inhibiting their function and leading to cell death.

Anticancer Activity

The compound has shown potential as an anticancer agent through various studies. It has been evaluated against different cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.19 | Prodigiosin (IC50: 1.93) |

| HCT116 | 0.78 | Combretastatin-A4 (IC50: 0.12) |

In vitro studies revealed that the compound triggers apoptosis in cancer cells by increasing caspase activity, indicating its potential as a therapeutic agent in oncology .

Case Study:

A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to significant increases in p53 expression and caspase-3 cleavage, promoting apoptotic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer proliferation. The binding affinity of the triazole nitrogen atoms enhances its interaction with target enzymes, which is crucial for its inhibitory activity.

Q & A

Q. What are the optimal synthetic routes for 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, starting with Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to form the triazole-pyrrolidine core, followed by coupling with phenoxy-ethanone derivatives. Key steps include:

- Step 1: Formation of the triazole-pyrrolidine intermediate via 1,3-dipolar cycloaddition (e.g., using phenylacetylene and azide precursors under Cu(I) catalysis) .

- Step 2: Alkylation or acylation reactions to introduce the phenoxy-ethanone moiety. Solvents like DMF or dichloromethane are used, with temperatures controlled between 0–60°C .

- Critical Parameters: Reaction time, solvent polarity, and catalyst loading significantly influence yield (reported 70–85% in small-scale syntheses) .

Q. How can researchers characterize the molecular structure of this compound?

- X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement. Challenges include handling anisotropic displacement parameters and potential twinning .

- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for pyrrolidine protons) confirms regiochemistry and substituent positions .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (calculated for C₂₂H₂₂N₄O₂: 386.17 g/mol) .

Q. What in vitro assays are suitable for initial biological screening?

- Enzymatic Inhibition Assays: Test against kinases or phosphatases using fluorescence-based substrates (IC₅₀ determination) .

- Antimicrobial Screening: Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .

Q. What solvents and conditions optimize solubility for in vitro studies?

- Preferred Solvents: DMSO (stock solutions), ethanol, or aqueous buffers with ≤1% Tween-80 for cell-based assays .

- Solubility Limits: ~2–5 mg/mL in DMSO; aggregation-prone in aqueous media (validate via dynamic light scattering) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between triazole derivatives?

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings) and test against targets. For example, fluorophenyl analogs show enhanced antimicrobial activity vs. chlorophenyl derivatives .

- Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibition efficiency .

Q. What challenges arise in crystallographic refinement using SHELX?

Q. How to design experiments to determine reaction mechanisms for substitutions on the triazole ring?

Q. Strategies for selective functionalization of the pyrrolidine ring without affecting the triazole moiety?

- Protecting Groups: Temporarily block the triazole’s N-atoms with Boc or TMS groups during alkylation .

- Regioselective Catalysis: Use Pd-catalyzed C–H activation (e.g., directing groups on pyrrolidine) for site-specific modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.